1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide
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Overview
Description
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and one phenoxy group attached to the triazine ring, along with an oxide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate can then undergo cyclization with phenoxyacetic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the triazine ring. The final step involves the oxidation of the triazine derivative using an oxidizing agent like hydrogen peroxide to introduce the oxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the oxide group or reduce other functional groups within the molecule.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxy and phenoxy groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-: Lacks the oxide group, making it less reactive in certain oxidation reactions.
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenyl-: Contains a phenyl group instead of a phenoxy group, altering its chemical properties and reactivity.
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-methoxy-: Has a methoxy group instead of a phenoxy group, affecting its solubility and reactivity.
Uniqueness
1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 2-oxide is unique due to the presence of both methoxy and phenoxy groups, along with the oxide group. This combination imparts specific chemical properties, such as increased reactivity in oxidation reactions and enhanced binding affinity in biological systems. The compound’s structure allows for versatile applications in various fields, making it a valuable subject of study.
Properties
CAS No. |
82123-15-7 |
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Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2-oxido-3-phenoxy-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C23H19N3O4/c1-28-18-12-8-16(9-13-18)21-22(17-10-14-19(29-2)15-11-17)25-26(27)23(24-21)30-20-6-4-3-5-7-20/h3-15H,1-2H3 |
InChI Key |
QDSRRSYCNYNMSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=[N+](C(=N2)OC3=CC=CC=C3)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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